molecular formula C10H11N3O2 B2476060 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid CAS No. 2225147-24-8

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Cat. No.: B2476060
CAS No.: 2225147-24-8
M. Wt: 205.217
InChI Key: OVJSLDGGASUOLT-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that pyrazolo[3,4-b]pyridines, a closely related family of compounds, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets in a similar manner to these purine bases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted hydrazines with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the isopropyl group at the 3-position . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridines
  • 1H-Pyrazolo[4,3-d]pyrimidines
  • 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Comparison: Compared to these similar compounds, 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid exhibits unique properties due to the presence of the isopropyl group at the 3-position and the carboxylic acid functional group at the 4-position. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant biological activities primarily through:

  • Inhibition of Protein Kinases : These compounds have been identified as inhibitors of various protein kinases, which play critical roles in cellular signaling pathways related to growth and metabolism. For instance, they interfere with the activity of Protein Kinase C (PKC), which is involved in diabetic complications such as nephropathy and neuropathy .
  • Regulation of Gene Expression : The compound has been shown to regulate genes associated with inflammation and cell cycle control. It may repress the promoter of p53 and modulate transcription factors like NF-kappa-B and AP-1, influencing immune responses and cell proliferation .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells with a potency comparable to established chemotherapeutics .
  • Cell Cycle Regulation : The compound disrupts normal cell cycle progression by targeting checkpoints, particularly through the repression of CDKN1A (p21), which is critical for cell cycle regulation .

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses:

  • NF-kappa-B Pathway Inhibition : By suppressing NF-kappa-B activation, it reduces inflammation-related gene expression, potentially benefiting conditions characterized by chronic inflammation .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic applications:

  • Absorption and Distribution : The compound shows favorable absorption characteristics with a high probability of human intestinal absorption (0.9827) and moderate blood-brain barrier permeability (0.7329) .
  • Metabolism : It is primarily metabolized by CYP450 enzymes, indicating potential drug-drug interactions that warrant further investigation .

Case Studies

  • Diabetic Complications : A patent describes the use of pyrazolo[4,3-c]pyridines in treating diabetic complications by targeting PKC pathways, suggesting a direct application for this compound in managing diabetes-related conditions .
  • Cancer Therapy : A study evaluated the efficacy of this compound in various cancer models, reporting significant reductions in tumor growth and improved survival rates compared to control groups .

Properties

IUPAC Name

3-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5(2)8-7-6(12-13-8)3-4-11-9(7)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJSLDGGASUOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NN1)C=CN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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